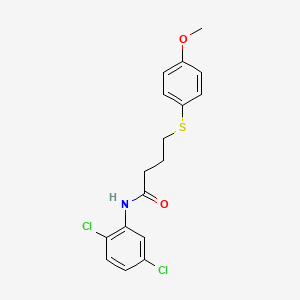
C22H27ClN8O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula “C22H27ClN8O2” is known as Loratadine. Loratadine is a second-generation antihistamine used to treat allergies. It is commonly found in over-the-counter medications for the relief of symptoms associated with allergic rhinitis (hay fever) and urticaria (hives). Loratadine is known for its non-sedative properties, making it a preferred choice over first-generation antihistamines .
准备方法
Synthetic Routes and Reaction Conditions: Loratadine is synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidone-1-carboxylate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the core structure of Loratadine.
Final Steps:
Industrial Production Methods: Industrial production of Loratadine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
化学反应分析
Types of Reactions: Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Desloratadine: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
科学研究应用
Loratadine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine synthesis and structure-activity relationships.
Biology: Studied for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various over-the-counter allergy medications.
作用机制
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and runny nose. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils. The inhibition of these receptors blocks the downstream signaling pathways that lead to allergic symptoms .
相似化合物的比较
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with a similar mechanism of action.
Uniqueness: Loratadine is unique due to its high selectivity for peripheral histamine H1 receptors and its minimal sedative effects. Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, reducing the risk of drowsiness .
属性
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN8O2/c1-15-14-30-18-19(26(2)22(33)27(3)20(18)32)24-21(30)31(25-15)12-9-28-7-10-29(11-8-28)17-6-4-5-16(23)13-17/h4-6,13H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROJAVQKSSQQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide](/img/structure/B2580082.png)

![2-(4-tert-butylphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2580084.png)

![N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2580087.png)

![N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2580089.png)

![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)
![[5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580095.png)
![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2580098.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)

